Ceftazidime is a bactericidal, third-generation cephalosporin antibiotic. [, ] It is classified as a β-lactam antibiotic due to the presence of a β-lactam ring in its molecular structure. [, ] In scientific research, Ceftazidime is primarily used as a tool to study bacterial resistance mechanisms, explore novel antibiotic combinations, and investigate the pharmacokinetics of β-lactam antibiotics.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting the biosynthesis of bacterial cell wall peptidoglycan. [] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial growth inhibition or cell lysis and death. []
Physical and Chemical Properties Analysis
Ceftazidime is administered parenterally and exhibits complete absorption after intramuscular injection. [] It is not absorbed orally. [] Ceftazidime readily crosses the placenta. [] It binds to plasma proteins at a rate of 10% to 17%. [] The drug is primarily eliminated through renal excretion. [, ]
Applications
Combating Antibiotic Resistance
Ceftazidime is widely used in research to combat antibiotic resistance, particularly against Gram-negative bacteria. [, , , , ] Studies investigate its effectiveness against multidrug-resistant organisms, including those producing extended-spectrum β-lactamases (ESBLs), carbapenemases, and AmpC enzymes. [, , , , ]
Real-World Examples:
Ceftazidime-avibactam: A combination of Ceftazidime with the β-lactamase inhibitor avibactam shows promise in overcoming resistance mediated by various β-lactamases. [, , , , , , ] This combination demonstrates high susceptibility rates against carbapenem-resistant Enterobacteriaceae, including strains harboring KPC, NDM, and OXA-48 genes. [, , , ]
Ceftazidime-aztreonam: Combining Ceftazidime with aztreonam is being explored as a potential strategy against carbapenem-resistant Enterobacteriaceae, especially those exhibiting high-level resistance to carbapenems and/or Ceftazidime-avibactam. []
Resensitization to older antibiotics: Research explores the potential of Ceftazidime, alone or in combination with other agents, to restore the susceptibility of resistant strains to previously effective antibiotics, such as ceftolozane-tazobactam and meropenem. [, , ]
Pharmacokinetic Studies
Ceftazidime is frequently used in research to study the pharmacokinetics of β-lactam antibiotics. [, , , , , , , ] These studies explore factors influencing drug distribution, metabolism, and elimination, particularly in specific populations like neonates, elderly individuals, and animals. [, , , , , , ]
Real-World Examples:
Neonates: Pharmacokinetic studies have revealed age-related differences in Ceftazidime disposition in neonates, highlighting the need for dose adjustments in this population. [, ]
Elderly: Research has shown that age-related decreases in renal function can impact Ceftazidime elimination, supporting the use of a twice-daily dosage regimen in elderly patients with normal renal function. []
Animal models: Pharmacokinetic studies in various animal models, such as buffalo calves and rabbits, provide insights into species-specific differences in drug disposition and inform dosage regimen recommendations. [, , , ]
Synergistic Effects with Other Antibiotics
Researchers investigate the synergistic potential of Ceftazidime when combined with other antibiotics. [, , , , ] These studies aim to enhance bactericidal activity, broaden the spectrum of coverage, and overcome resistance mechanisms.
Real-World Examples:
Ceftazidime-avibactam with ertapenem or fosfomycin: These combinations demonstrate synergistic effects against carbapenemase-producing Klebsiella pneumoniae, potentially reducing MICs to below susceptibility breakpoints. []
Ceftazidime with amikacin: This combination has been studied for its potential to reduce the mutant selection window and suppress the emergence of drug-resistant mutants in Pseudomonas aeruginosa. []
Related Compounds
Cefepime
Relevance: Cefepime is structurally related to Ceftazidime, both being cephalosporin antibiotics. They share a similar mechanism of action and are often compared in studies investigating their efficacy against resistant bacterial strains, particularly those resistant to Ceftazidime. For instance, one study examined the activity of Cefepime against Ceftazidime-resistant Gram-negative bacilli, highlighting the potential of Cefepime in overcoming certain resistance mechanisms [].
Cefpirome
Relevance: Cefpirome's structural similarity to Ceftazidime makes it a relevant compound. Both antibiotics belong to the cephalosporin class and target bacterial cell wall synthesis. Cefpirome is often investigated alongside Ceftazidime to evaluate its effectiveness against resistant strains and explore its potential as an alternative treatment option [].
Cefotaxime
Relevance: As a third-generation cephalosporin, Cefotaxime shares structural similarities with Ceftazidime and is often included in comparative studies to evaluate the efficacy and resistance profiles of these antibiotics against various bacterial species [].
Ceftriaxone
Relevance: Ceftriaxone's structural resemblance to Ceftazidime, being a third-generation cephalosporin, makes it a relevant compound. Both are commonly used to treat bacterial infections, and studies often compare their efficacy and safety profiles, including their penetration into cerebrospinal fluid [].
Cefoperazone
Relevance: Cefoperazone's relevance to Ceftazidime stems from their shared classification as third-generation cephalosporins, both inhibiting bacterial cell wall synthesis. Studies often compare their activity, especially against Pseudomonas aeruginosa and highlight the impact of protein binding on their serum bactericidal activity [].
Aztreonam
Relevance: Despite being a monobactam, Aztreonam is relevant to Ceftazidime as it is often studied in combination with Avibactam, a β-lactamase inhibitor also used with Ceftazidime. This combination, Aztreonam-Avibactam, is particularly significant in addressing infections caused by carbapenem-resistant Enterobacterales [, ].
Imipenem
Relevance: Imipenem is often compared to Ceftazidime in clinical trials assessing their efficacy as monotherapy for treating febrile neutropenic patients []. Both are important options for treating serious bacterial infections, and their different mechanisms of action and resistance profiles are often compared [].
Meropenem
Relevance: Meropenem, similar to Imipenem, is frequently studied in comparison to Ceftazidime. Studies investigate their effectiveness against resistant bacteria and explore their potential for combination therapy. It is also commonly used as a comparator drug in clinical trials evaluating new antibiotics, including Ceftazidime-Avibactam [, ].
Ertapenem
Relevance: While structurally different from Ceftazidime, Ertapenem's relevance lies in its frequent inclusion in studies investigating the synergistic potential of various antibiotic combinations against resistant bacteria. Ceftazidime-Avibactam is often evaluated alongside Ertapenem in these studies [].
Cefiderocol
Relevance: Cefiderocol's relevance to Ceftazidime stems from its potential to address infections caused by multidrug-resistant (MDR) bacteria, particularly those resistant to Ceftazidime-Avibactam. Its unique mechanism of action and ability to penetrate bacterial cells with reduced permeability make it an important compound for comparison and further research [].
Ampicillin
Relevance: Ampicillin's relevance to Ceftazidime lies in its use in combination therapy, particularly in treating neonatal sepsis where Ceftazidime alone might not be sufficient. Ampicillin's activity against Enterococci and Listeria monocytogenes, combined with Ceftazidime's broader spectrum, provides more comprehensive coverage [].
Cloxacillin
Relevance: While not directly related to Ceftazidime, Cloxacillin's relevance emerges in studies investigating the synergistic potential of various antibiotic combinations against resistant bacteria, including those resistant to Ceftazidime [].
Vancomycin
Relevance: Vancomycin is often compared to Ceftazidime in studies investigating the efficacy of antibiotic combinations for treating endophthalmitis, a severe eye infection [, ]. Ceftazidime, with its broad-spectrum activity, and Vancomycin, with its potent activity against Gram-positive bacteria, are often considered together for this purpose.
Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 986120 is an orally bioavailable, selective, and reversible antagonist of proteinase-activated receptor 4 (PAR4; IC50 = 0.56 nM to inhibit calcium mobilization induced by PAR4 agonist peptide (PAR4-AP) in HEK293 cells). It is selective for PAR4 over PAR1, PAR2, and a panel of purified proteases, including thrombin. It inhibits platelet aggregation in vitro in human platelet-rich plasma (IC50 = 7.3 nM). BMS 986120 (0.2-1 mg/kg) decreases platelet aggregation induced by PAR4-AP ex vivo in a dose-dependent manner, but does not increase clotting times. In vivo, BMS 986120 (1 mg/kg) prevents vascular occlusion and reduces thrombus formation by 82% in cynomolgus monkeys. BMS-986120 is a potent and selective oral antagonist of protease-activated receptor-4 (PAR4), a thrombin-activated platelet receptor thought to be important in thrombus propagation and pathological vascular occlusion. PAR4 antagonism has potential therapeutic utility in the treatment and prevention of thrombotic diseases.
BMS 986122 is a positive allosteric modulator of μ-opioid receptors that increases β-arrestin recruitment stimulated by endomorphin 1 in U2OS-OPRM1 human osteosarcoma cells expressing μ-opioid receptors (EC50 = 3 μM). It potentiates endomorphin 1-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human recombinant μ-opioid receptors (EC50 = 8.9 μM). BMS 986122 also enhances [35S]GTPγ binding stimulated by the μ-opioid agonist DAMGO by 7- and 4.5-fold in C6μ glioma cell membranes that express μ-opioid receptors and mouse brain membranes, respectively. BMS-986122 is a positive allosteric modulator of the μ-Opioid Receptor.
BMS-986122 is a IRAK4 Inhibitor. BMS-986126 attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. BMS-986126 inhibited TLR7- and TLR9-dependent responses using cells derived from lupus patients, suggesting that inhibition of IRAK4 has the potential for therapeutic benefit in treating lupus.
BMS-986142 is under investigation in clinical trial NCT02880670 (Pharmacokinetics and Metabolism Study of Radiolabeled BMS-986142 in Healthy Male Subjects).
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
BMS-986158 is under investigation in clinical trial NCT02419417 (Study of BMS-986158 in Subjects With Select Advanced Cancers). Ezobresib is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, ezobresib binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.